molecular formula C8H13N B3310208 rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 945829-45-8

rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No.: B3310208
CAS No.: 945829-45-8
M. Wt: 123.2 g/mol
InChI Key: XLBALIGLOMYEKN-GJMOJQLCSA-N
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Description

rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a chiral norbornene derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C8H13N and a molecular weight of approximately 123.20 g/mol, features a bicyclo[2.2.1]hept-5-ene (norbornene) scaffold with an aminomethyl functional group . The stereochemistry is defined as racemic (rac-) with specified relative configurations at the (1R,2S,4R) positions, making it a valuable chiral building block or precursor for the synthesis of more complex, stereodefined molecules . The norbornene core is a rigid, structurally unique framework often employed in polymer science, materials research, and as a key intermediate in organic synthesis . Researchers utilize this specific amine in the development of novel pharmaceuticals, agrochemicals, and advanced materials, where its strained ring system and functional handle can be leveraged to create compounds with specific three-dimensional properties . The product is offered with a high purity level of 98% . As a handling note, this compound is classified as harmful and irritating, requiring appropriate safety precautions including the use of personal protective equipment and adequate ventilation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene derivatives.

    Functionalization: Introduction of functional groups such as amines or alcohols to the norbornene framework.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but generally, it may interact with enzymes or receptors, influencing biochemical processes.

Comparison with Similar Compounds

Substituent Variations: Methanamine vs. Ethanamine

  • rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
    • Molecular Formula : C₉H₁₅N
    • Key Difference : Ethylamine side chain (vs. methylamine in the target compound).
    • Impact : Increased chain length may enhance flexibility and alter solubility or binding affinity in catalytic applications .

Heteroatom Introduction: 7-Oxa Derivative

  • rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine Molecular Formula: C₇H₁₁NO Key Difference: Oxygen atom replaces a methylene group in the bicyclic framework.

Functional Group Modifications: Carboxamide and Acetamide Derivatives

  • CA-Nor1: (1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide Molecular Formula: C₁₉H₂₇ClN₂O₃ Key Difference: Carboxamide group instead of amine. Application: Used in self-labeling protein tags due to enhanced water solubility .
  • CA-Nor2: 2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide Molecular Formula: C₁₈H₂₇ClN₂O₃ Key Difference: Acetamide side chain. Impact: Reduced steric hindrance compared to carboxamide, improving reaction kinetics .

Stereochemical and Reactivity Comparisons

Stereochemistry in Diels-Alder Reactions

The (1R,2S,4R) configuration of the target compound contrasts with endo and exo isomers of related norbornene derivatives. For example:

  • ((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate (exo-isomer) exhibits faster reaction kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions compared to endo isomers due to steric accessibility .
  • Enantiopure analogues like (1R,2S,3S,4S)-3-(4-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde achieve >80% yields in asymmetric Diels-Alder reactions, highlighting the importance of stereochemical control .

Electronic Effects of Substituents

  • Aryl-Substituted Derivatives: Compounds such as ((1R,2S,3S,4S)-3-(4-bromophenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone (3hA) show enhanced enantioselectivity (er > 20:1) in catalytic cycles due to electron-withdrawing bromo and pyridinyl groups .
  • Nitro Groups : Methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate forms via a two-stage Diels-Alder mechanism, demonstrating how nitro substituents stabilize transition states .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Feature Application/Reactivity Reference ID
Target Compound C₈H₁₃N 123.196 Methanamine, rac-form Asymmetric catalysis
7-Oxa Derivative C₇H₁₁NO 125.17 Oxygen heteroatom Polar functionalization
CA-Nor1 C₁₉H₂₇ClN₂O₃ 387.88 Carboxamide, chlorohexyl chain Protein tagging
3hA (4-bromophenyl derivative) C₁₉H₁₈BrNO 372.26 Bromoaryl, pyridinyl Enantioselective catalysis

Table 2: Reactivity in Diels-Alder Reactions

Compound Reaction Yield Stereoselectivity (er) Key Condition Reference ID
Target Compound (rac-form) N/A Racemic Base catalyst required
(1R,2S,3S,4S)-3-(4-nitrophenyl) derivative 81% >20:1 Et₂AlCl, –78°C
exo-4-(Trifluoromethyl)benzoate tag 90% exo:endo = 3:1 DCE, 30°C

Biological Activity

rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a bicyclic amine compound notable for its unique bicyclo[2.2.1]heptane structure, which includes a double bond at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula for this compound is C₈H₁₃N, with a molecular weight of approximately 123.196 g/mol. Its structural characteristics suggest that it may exhibit stereospecific interactions with biological targets, influencing its pharmacological properties and potential therapeutic applications.

PropertyValue
Molecular FormulaC₈H₁₃N
Molecular Weight123.196 g/mol
CAS Number945829-45-8

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the central nervous system (CNS). Preliminary studies indicate that compounds with similar structures may act as neurotransmitter modulators, potentially influencing pain pathways and inflammatory responses.

Interaction Studies

Research has focused on the binding affinity of this compound to specific receptors:

  • Neurotransmitter Receptors : Studies suggest that it may interact with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, showing promise as an analgesic or anti-inflammatory agent.

Pharmacological Studies

Several studies have investigated the pharmacological potential of this compound:

  • Analgesic Effects : Preliminary findings suggest that compounds with similar bicyclic structures may exhibit analgesic properties by modulating pain signaling pathways.
    • Case Study : In a rodent model of pain, administration of related bicyclic amines resulted in significant pain relief compared to control groups.
  • Anti-inflammatory Activity : The compound's ability to inhibit pro-inflammatory cytokines has been noted in vitro.
    • Research Findings : In cell culture studies, rac-1 showed a reduction in TNF-alpha and IL-6 levels when exposed to inflammatory stimuli.
  • Neuroprotective Effects : Investigations into neuroprotective properties are ongoing, particularly regarding its potential role in neurodegenerative diseases.
    • Case Study : In models of oxidative stress-induced neuronal damage, rac-1 demonstrated protective effects by enhancing antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine, and what analytical techniques are critical for confirming its stereochemical configuration?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of bicyclic precursors. For example, analogous bicyclic amines are prepared by reacting bicyclo[2.2.1]heptene derivatives with ammonia or amine nucleophiles under controlled conditions, leveraging the strain of the norbornene system to drive reactivity .
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry, particularly using NOESY or COSY to confirm spatial arrangements. X-ray crystallography provides definitive structural validation, as seen in NIST reference data for related bicyclic compounds . High-resolution mass spectrometry (HRMS) and chiral HPLC further confirm purity and enantiomeric excess .

Q. How does the bicyclo[2.2.1]heptene framework influence the compound's reactivity and stability under various experimental conditions?

  • The strained bicyclic system enhances reactivity in ring-opening or addition reactions. For instance, the norbornene scaffold undergoes Diels-Alder reactions efficiently due to its electron-deficient double bond. Stability studies (e.g., thermal gravimetric analysis) are recommended to assess decomposition under heat or acidic/basic conditions. Computational models, such as density functional theory (DFT), can predict bond strain and reaction pathways .

Advanced Research Questions

Q. What computational strategies are employed to predict the regioselectivity and stereochemical outcomes of reactions involving this compound?

  • Quantum chemical calculations (e.g., DFT or ab initio methods) are used to map reaction coordinates and identify transition states. Tools like the ICReDD platform integrate reaction path searches with experimental data to optimize conditions, reducing trial-and-error approaches . Machine learning models trained on databases like Reaxys or PISTACHIO predict regioselectivity by correlating structural descriptors with historical reaction outcomes .

Q. How can researchers design experiments to investigate the compound's potential as a ligand in asymmetric catalysis or enzyme inhibition studies?

  • Asymmetric Catalysis : Screen the compound as a chiral ligand in metal-catalyzed reactions (e.g., hydrogenation or cross-coupling). Use kinetic studies and enantioselectivity measurements (via chiral HPLC) to evaluate performance. Compare with known ligands like BINOL or Josiphos analogs .
  • Enzyme Inhibition : Conduct competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) to measure affinity for target enzymes. Molecular docking simulations (using AutoDock or Schrödinger Suite) can prioritize target enzymes based on binding pocket compatibility .

Q. What methodologies are recommended for resolving discrepancies between experimental data and theoretical models in the synthesis or application of this compound?

  • Data Validation : Cross-validate experimental results with multiple techniques (e.g., NMR, X-ray, and computational IR/Raman spectra). Use statistical tools like principal component analysis (PCA) to identify outliers in datasets .
  • Model Refinement : Incorporate experimental data into iterative computational workflows. For example, adjust force fields in molecular dynamics simulations or recalibrate machine learning models using feedback from failed reactions .

Methodological Resources

  • Synthesis Optimization : Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and identify optimal conditions .
  • Data Management : Use cheminformatics platforms (e.g., COMSOL Multiphysics) for real-time data simulation and process control .
  • Safety and Compliance : Follow pharmacopeial standards (USP/EP) for analytical method validation, ensuring reproducibility and regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine
Reactant of Route 2
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

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